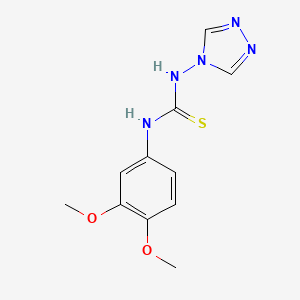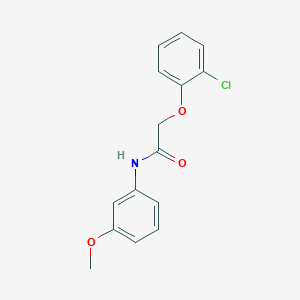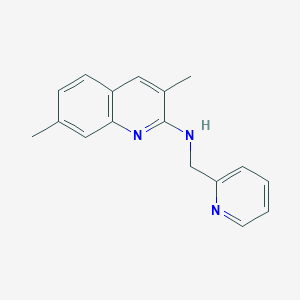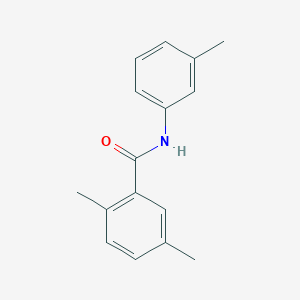
N-(4-bromo-2-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromo-2-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide, also known as BRD0705, is a small molecule compound that has gained attention in scientific research due to its potential therapeutic applications.
作用機序
N-(4-bromo-2-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide works by inhibiting the activity of BRD9, a protein that is involved in the regulation of gene expression. BRD9 is a member of the bromodomain and extraterminal (BET) protein family, which plays a critical role in the transcriptional regulation of genes. By inhibiting the activity of BRD9, N-(4-bromo-2-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide can alter the expression of genes that are involved in various cellular processes, including cell growth, differentiation, and survival.
Biochemical and Physiological Effects
N-(4-bromo-2-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, it has been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. N-(4-bromo-2-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
One of the advantages of using N-(4-bromo-2-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide in lab experiments is its selectivity for BRD9, which allows for the specific targeting of this protein. This can help to reduce off-target effects and improve the accuracy of the results. However, one limitation of using N-(4-bromo-2-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide is its relatively low potency, which may require higher concentrations to achieve the desired effects. In addition, the synthesis of N-(4-bromo-2-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide can be challenging and time-consuming, which may limit its availability for research purposes.
将来の方向性
There are several future directions for research on N-(4-bromo-2-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide. One area of focus is the development of more potent analogs of N-(4-bromo-2-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide that can be used at lower concentrations. Another area of research is the identification of additional therapeutic applications for N-(4-bromo-2-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide, particularly in the treatment of neurological disorders. Finally, further research is needed to better understand the mechanism of action of N-(4-bromo-2-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide and its effects on gene expression in different cell types.
合成法
The synthesis of N-(4-bromo-2-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide involves a multi-step process that includes the reaction of 4-bromo-2-methylbenzoic acid with thionyl chloride to form 4-bromo-2-methylbenzoyl chloride. This intermediate is then reacted with 3,5-dimethylisoxazole-4-carboxamide in the presence of triethylamine to yield N-(4-bromo-2-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide. The final product is obtained through a purification process using column chromatography.
科学的研究の応用
N-(4-bromo-2-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide has been found to have potential therapeutic applications in the treatment of various diseases, including cancer, inflammation, and neurological disorders. It has been identified as a selective inhibitor of the protein BRD9, which is involved in the regulation of gene expression. N-(4-bromo-2-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. It has also been found to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. In addition, N-(4-bromo-2-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide has been shown to have neuroprotective effects, suggesting its potential use in the treatment of neurological disorders such as Alzheimer's disease.
特性
IUPAC Name |
N-(4-bromo-2-methylphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O2/c1-7-6-10(14)4-5-11(7)15-13(17)12-8(2)16-18-9(12)3/h4-6H,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBFCGHQUOBZZPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)C2=C(ON=C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-methylphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,5-dimethylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5797863.png)


![1-(4-methyl-3-nitrophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B5797882.png)
![2-methoxy-4-{2-[(2-phenylcyclopropyl)carbonyl]carbonohydrazonoyl}phenyl acetate](/img/structure/B5797888.png)


![N~1~-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5797901.png)
![4-[2-(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]phenyl benzoate](/img/structure/B5797908.png)

![N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide](/img/structure/B5797916.png)

![2-allyl-6-{[(3-cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-yl)imino]methyl}phenol](/img/structure/B5797936.png)
![6-[(4-chlorobenzyl)oxy]-2-chromanone](/img/structure/B5797940.png)